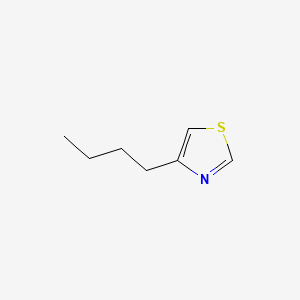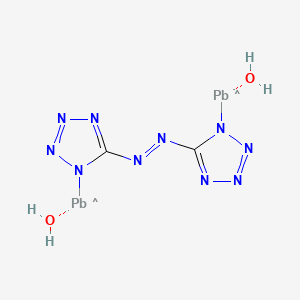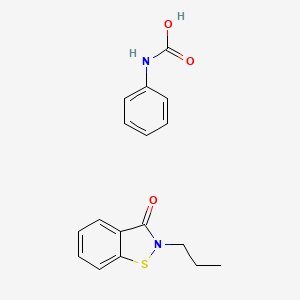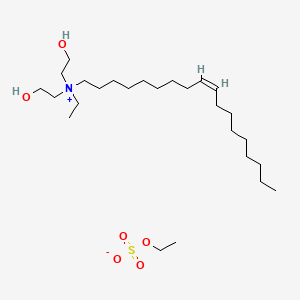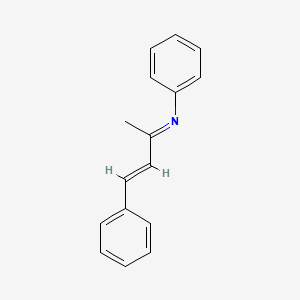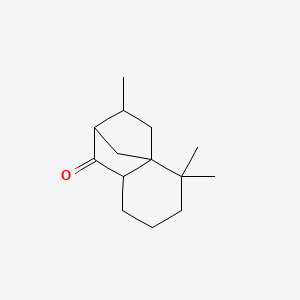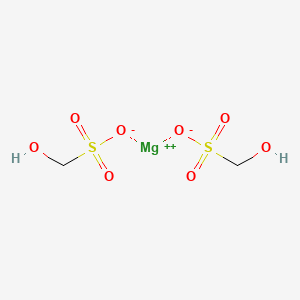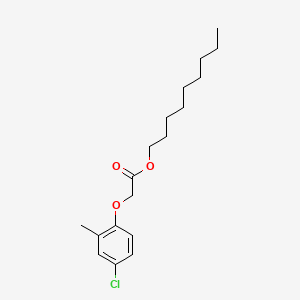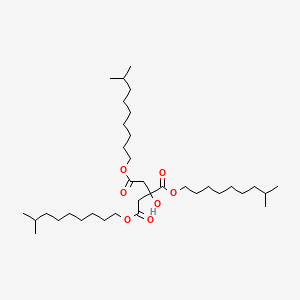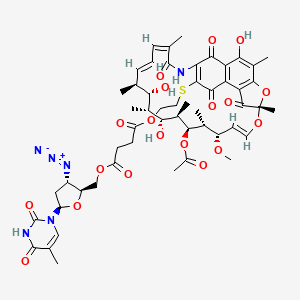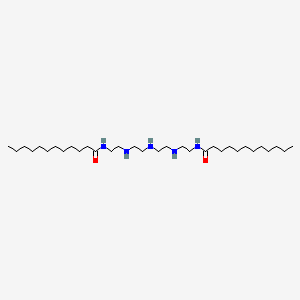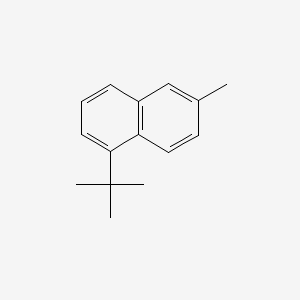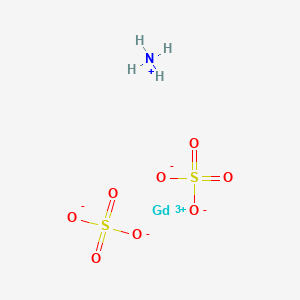
Ammonium gadolinium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium gadolinium(3+) disulphate is a chemical compound with the molecular formula (NH₄)Gd(SO₄)₂. It is a rare earth metal salt that combines gadolinium, a lanthanide element, with ammonium and sulfate ions. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium gadolinium(3+) disulphate can be synthesized through a reaction between gadolinium oxide (Gd₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution. The reaction typically involves dissolving gadolinium oxide in sulfuric acid (H₂SO₄) to form gadolinium sulfate (Gd₂(SO₄)₃), which is then reacted with ammonium sulfate to produce this compound. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is typically purified through recrystallization and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium gadolinium(3+) disulphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Gadolinium can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the ammonium or sulfate ions are replaced by other ions or molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with a strong acid may result in the formation of gadolinium sulfate and ammonium chloride.
Applications De Recherche Scientifique
Ammonium gadolinium(3+) disulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents, enhancing the quality of MRI scans.
Medicine: In addition to its use in MRI, this compound is being investigated for its potential in targeted drug delivery systems and cancer treatment.
Industry: The compound is used in the production of high-performance magnets, phosphors for lighting and displays, and other advanced materials.
Mécanisme D'action
The mechanism of action of ammonium gadolinium(3+) disulphate is primarily related to its magnetic properties. Gadolinium ions (Gd³⁺) have unpaired electrons that contribute to their strong paramagnetic behavior. This property is exploited in MRI contrast agents, where the gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons. Additionally, gadolinium can interact with various molecular targets and pathways, such as inhibiting enzymes involved in tumor growth, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadolinium(III) chloride (GdCl₃): Another gadolinium compound with similar magnetic properties, used in MRI contrast agents and other applications.
Gadolinium(III) nitrate (Gd(NO₃)₃): Used in the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Gadolinium(III) oxide (Gd₂O₃): A precursor for the synthesis of gadolinium compounds and used in the production of high-performance magnets and phosphors.
Uniqueness
Ammonium gadolinium(3+) disulphate is unique due to its combination of gadolinium with ammonium and sulfate ions, which imparts specific chemical and physical properties. Its solubility in water and ability to form stable complexes make it particularly useful in applications requiring aqueous solutions, such as in MRI contrast agents and certain industrial processes.
Propriétés
Numéro CAS |
21995-31-3 |
|---|---|
Formule moléculaire |
GdH4NO8S2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
azanium;gadolinium(3+);disulfate |
InChI |
InChI=1S/Gd.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
Clé InChI |
JSHBZQPCMWGDOZ-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


